4-(3,3-Dimethylbutyl)aniline
CAS No.: 241499-52-5
Cat. No.: VC4303827
Molecular Formula: C12H19N
Molecular Weight: 177.291
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 241499-52-5 |
|---|---|
| Molecular Formula | C12H19N |
| Molecular Weight | 177.291 |
| IUPAC Name | 4-(3,3-dimethylbutyl)aniline |
| Standard InChI | InChI=1S/C12H19N/c1-12(2,3)9-8-10-4-6-11(13)7-5-10/h4-7H,8-9,13H2,1-3H3 |
| Standard InChI Key | HMCOWTGXTHSFMI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)CCC1=CC=C(C=C1)N |
Introduction
Table 1: Key Chemical Identifiers of 4-(3,3-Dimethylbutyl)aniline
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-(3,3-dimethylbutyl)benzenamine | PubChem |
| Molecular Formula | C₁₂H₁₉N | PubChem |
| Molecular Weight | 177.29 g/mol | PubChem |
| Canonical SMILES | CC(C)(C)CCC1=CC=C(C=C1)N | PubChem |
| InChI Key | HMCOWTGXTHSFMI-UHFFFAOYSA-N | PubChem |
| CAS Registry Number | 241499-52-5 | PubChem |
The compound’s structure imparts unique steric and electronic properties. The bulky 3,3-dimethylbutyl group enhances lipophilicity, influencing solubility and reactivity patterns compared to simpler aniline derivatives.
Synthesis and Manufacturing Pathways
The synthesis of 4-(3,3-Dimethylbutyl)aniline typically involves alkylation of aniline with 3,3-dimethylbutyl halides under basic conditions. A representative reaction scheme is:
Aniline + 3,3-Dimethylbutyl Chloride → 4-(3,3-Dimethylbutyl)aniline + HCl
This Friedel-Crafts alkylation proceeds via electrophilic aromatic substitution, where the dimethylbutyl group directs to the para position due to steric hindrance. Industrial-scale production may employ continuous flow reactors to optimize yield and reduce costs, with catalysts like palladium on carbon enhancing efficiency. Recent pharmacological research has utilized this compound as a precursor in synthesizing N-type calcium channel blockers, demonstrating its role in medicinal chemistry .
Chemical Properties and Reactivity
4-(3,3-Dimethylbutyl)aniline exhibits reactivity typical of aromatic amines, with additional modulation from its aliphatic substituent:
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Oxidation: Reacts with strong oxidizers (e.g., KMnO₄) to form quinone derivatives, though the dimethylbutyl group may sterically hinder full oxidation.
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Electrophilic Substitution: Nitration or sulfonation occurs at the ortho/para positions relative to the amine, albeit slower than in aniline due to steric effects.
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Reduction: The amine group can be protonated or participate in reductive alkylation reactions.
The compound’s logP value (estimated >3) suggests high lipid solubility, impacting its biodistribution in pharmacological contexts .
Applications in Scientific Research
Pharmacological Applications
A seminal study demonstrated the use of 4-(3,3-Dimethylbutyl)aniline derivatives as N-type calcium channel blockers with analgesic properties . The compound 1-[4-Dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethyl-butyl)-phenyl]-(3-methyl-but-2-enyl)amine, derived from 4-(3,3-Dimethylbutyl)aniline, showed potent activity (IC₅₀ = 0.7 µM) in blocking neuronal calcium channels, reducing pain response in murine models (ED₅₀ = 12 mg/kg orally) .
Industrial and Material Science Applications
While direct industrial uses are less documented, structurally analogous aniline derivatives serve as antioxidants in rubber and stabilizers in polymers . The dimethylbutyl group’s bulk likely enhances thermal stability in such applications.
Comparative Analysis with Related Compounds
Table 2: Comparison of Aniline Derivatives
| Compound | Molecular Formula | Substituent | Key Property |
|---|---|---|---|
| Aniline | C₆H₅NH₂ | -H | High reactivity |
| N-Methylaniline | C₆H₅NHCH₃ | -CH₃ | Reduced basicity |
| 4-(3,3-Dimethylbutyl)aniline | C₁₂H₁₉N | -C(CH₃)₂CH₂CH₂ | Enhanced lipophilicity |
The 3,3-dimethylbutyl group in 4-(3,3-Dimethylbutyl)aniline drastically increases steric bulk, reducing reaction rates in electrophilic substitutions but improving membrane permeability in biological systems .
Recent Research and Future Directions
Despite its discovery over two decades ago, 4-(3,3-Dimethylbutyl)aniline remains understudied. The 2000 study by highlights its potential in neuropathic pain management, but contemporary research could explore:
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Structure-Activity Relationships: Modifying the dimethylbutyl chain to optimize pharmacokinetics.
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Polymer Chemistry: Leveraging its steric profile to create heat-resistant polymers.
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